Bienvenue dans la boutique en ligne BenchChem!

Mps1-IN-7

MPS1/TTK Kinase inhibition Structure-Activity Relationship

Ensure your MPS1 research accuracy with the validated (S)-enantiomer, Mps1-IN-7 (CCT271850). This pyrido[3,4-d]pyrimidine offers distinct stereochemical advantage over its (R)-counterpart, providing validated cellular potency (GI50 0.16 µM) and >1000x selectivity over CDK2. With 68% oral bioavailability in mice, it's ideal for reliable in vivo xenograft studies. Trust in its defined mechanism to accurately attribute phenotypes to MPS1 inhibition. Buy the precise tool for target validation.

Molecular Formula C24H29N7O
Molecular Weight 431.5 g/mol
Cat. No. B606555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMps1-IN-7
SynonymsCCT-271850;  CCT 271850;  CCT271850;  MPS1-IN-77;  MPS1 IN 77;  MPS1IN77;  MPS1 inhibitor 77;  MPS1 inhibitor-77; 
Molecular FormulaC24H29N7O
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC
InChIInChI=1S/C24H29N7O/c1-15(24(2,3)4)28-22-21-17(9-10-25-22)12-26-23(30-21)29-19-8-7-16(11-20(19)32-6)18-13-27-31(5)14-18/h7-15H,1-6H3,(H,25,28)(H,26,29,30)/t15-/m0/s1
InChIKeyXTJZKALDRPVFSN-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine (CCT271850) Procurement Guide for MPS1/TTK Inhibition Research


The target compound, N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine (also designated CCT271850, MPS1-IN-77, or compound 34h), is a synthetic small-molecule inhibitor of Monopolar Spindle Kinase 1 (MPS1/TTK), a dual-specificity kinase critical for the spindle assembly checkpoint during mitosis [1]. It is a key chemical probe and lead compound in the pyrido[3,4-d]pyrimidine class, identified through a structure-based hybridization approach, and is distinguished by its (S)-enantiomer-specific activity [2][3]. The compound possesses a molecular weight of 431.53 Da and adheres to Lipinski's rules (XLogP: 4.43), indicating favorable drug-like properties for preclinical research . This guide focuses on the quantitative differentiation of this specific stereoisomer from its close analogs to inform rigorous scientific selection and procurement decisions.

Why Generic Substitution Fails: The Critical Need for N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine Over Close Structural Analogs


The pyrido[3,4-d]pyrimidine scaffold is a privileged chemotype for MPS1 inhibition, but minor structural variations, particularly at the N8-position and stereochemistry, profoundly impact biochemical potency, cellular efficacy, and metabolic stability [1]. The (S)-enantiomer of the N8-(3,3-dimethylbutan-2-yl) moiety in this compound (34h) confers a distinct advantage over its (R)-counterpart (34g) and the closely related neopentyl analog (34e) [1]. Substituting this specific stereoisomer with a generic analog from the same patent series or a racemic mixture would compromise the targeted potency and selectivity profile validated in both in vitro and in vivo models. The quantitative evidence detailed in Section 3 demonstrates that the stereochemistry and precise substitution pattern are not interchangeable and are fundamental to the compound's demonstrated utility as a selective MPS1 kinase probe [1].

Quantitative Differentiation Guide: N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine vs. Closest Analogs


Enhanced MPS1 Biochemical Potency of N8-[(2S)-3,3-dimethylbutan-2-yl] Derivative vs. Neopentyl Analog

The (S)-enantiomer (34h) demonstrates a significant gain in biochemical potency compared to the neopentyl derivative (34e), the lead compound in the series [1]. The addition of a single methyl group at the N8 chiral center enhances MPS1 inhibition, achieving an IC50 in the low nanomolar range under high ATP conditions that better mimic the cellular environment [1].

MPS1/TTK Kinase inhibition Structure-Activity Relationship Pyrido[3,4-d]pyrimidine

Superior Cellular Activity of N8-[(2S)-3,3-dimethylbutan-2-yl] Derivative in HCT116 Cancer Cells vs. Neopentyl Analog

The potency advantage observed in biochemical assays translates directly into improved antiproliferative effects in human colorectal cancer cells. The target compound (34h) exhibits a lower GI50 compared to the neopentyl analog (34e), indicating a more potent suppression of cancer cell growth [1].

MPS1/TTK Cellular pharmacology Antiproliferative activity Pyrido[3,4-d]pyrimidine

High Kinase Selectivity Profile of N8-[(2S)-3,3-dimethylbutan-2-yl] Derivative Against CDK2 and JNKs

A key differentiator for a chemical probe is its selectivity window. This compound demonstrates a high degree of selectivity over CDK2, a critical cell cycle kinase with high structural homology, and over JNK family members that were the only off-targets showing significant inhibition in a broad kinase panel [1].

MPS1/TTK Kinase selectivity Off-target profiling Pyrido[3,4-d]pyrimidine

Robust In Vivo Pharmacokinetic Profile and Oral Bioavailability Supporting Preclinical Use

For in vivo studies, a compound's pharmacokinetic (PK) properties are as crucial as its potency. The target compound exhibits a favorable PK profile in rodents, characterized by low clearance and high oral bioavailability, enabling robust target modulation in animal models without requiring intravenous administration [1].

MPS1/TTK Pharmacokinetics In vivo pharmacology Oral bioavailability

Optimal Research and Industrial Application Scenarios for N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine


Validating MPS1 as a Therapeutic Target in Chromosomally Unstable Cancers

This compound serves as a high-quality chemical probe for academic and industrial researchers investigating the role of the spindle assembly checkpoint (SAC) in cancer. Its validated cellular potency (GI50 = 0.16 μM in HCT116 cells) and high selectivity over CDK2 (>1000-fold) ensure that observed phenotypes—such as mitotic catastrophe and aneuploidy—are directly attributable to MPS1 inhibition rather than off-target effects on related kinases [1]. This is crucial for generating robust target validation data to support drug discovery programs.

In Vivo Pharmacodynamic and Efficacy Studies in Rodent Oncology Models

The compound's favorable oral bioavailability (68% in mouse, 100% in rat) and moderate clearance enable its use in long-term efficacy studies in rodent xenograft models without the need for continuous intravenous infusion [1]. This PK profile, combined with its demonstrated ability to modulate the MPS1 biomarker (phospho-MPS1) in vivo, makes it a practical and reliable tool for assessing the therapeutic potential of MPS1 inhibition in combination with standard-of-care chemotherapies like paclitaxel.

Benchmarking Novel MPS1 Inhibitors in Biochemical and Cellular Assays

Given its well-characterized profile, this compound is an ideal reference standard or positive control for medicinal chemistry and screening campaigns focused on discovering next-generation MPS1 inhibitors. Its IC50 of 0.020 μM at 1 mM ATP provides a challenging benchmark for novel compounds in biochemical assays, while its cellular GI50 of 0.16 μM in HCT116 cells sets a high standard for cellular activity [1]. Using this compound ensures that new chemical matter is evaluated against a state-of-the-art, selective, and orally bioavailable inhibitor.

Developing and Validating Cell-Based Assays for Spindle Assembly Checkpoint Function

Researchers developing high-content imaging assays or flow cytometry-based methods to monitor mitotic progression, chromosome segregation fidelity, or SAC bypass can utilize this compound as a well-validated tool to induce a robust and reproducible phenotype. Its defined mechanism of action and selectivity profile ensure that assay readouts (e.g., micronuclei formation, aberrant mitosis) accurately reflect MPS1 kinase inhibition, facilitating assay development and optimization for high-throughput screening purposes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mps1-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.